1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine
Description
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine (C₁₀H₁₃BrFN) is a substituted primary amine featuring a bromo-fluoroaromatic ring and a branched alkyl chain. The compound’s structure comprises a benzene ring with bromine at position 5 and fluorine at position 2, attached to a propan-1-amine backbone with a methyl group at the second carbon.
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3 |
InChI Key |
GALDKGOMVYUJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Lithiation of 5-Bromo-2-fluorobenzene
- Reagents and Conditions: The 5-bromo-2-fluorobenzene undergoes lithiation using a strong lithium base such as n-butyllithium or lithium diisopropylamide (LDA) in an anhydrous ether or tetrahydrofuran (THF) solvent system, typically at low temperatures (-78 °C) to control regioselectivity and prevent side reactions.
- Mechanism: The lithium base abstracts a proton ortho to the fluorine substituent, generating (5-bromo-2-fluorophenyl)lithium, a highly reactive organolithium intermediate.
Reaction with Alkyl Halide to Introduce the Propan-1-amine Backbone
- Electrophile: An alkyl halide such as 2-methyl-1-chloropropane or a related derivative is used to introduce the branched alkyl chain.
- Reaction: The (5-bromo-2-fluorophenyl)lithium intermediate attacks the alkyl halide in a nucleophilic substitution reaction, forming a carbon-carbon bond and installing the side chain.
- Optimization: Reaction conditions (temperature, solvent, stoichiometry) are optimized to maximize yield and minimize side products.
Introduction of the Amine Group
- Method: The alkylated intermediate is converted to the primary amine via amination reactions. This can be achieved by:
- Direct substitution if a suitable leaving group is present.
- Reduction of a precursor nitrile or imine.
- Catalytic hydrogenation of a nitro or azido intermediate.
- Industrial Scale: Large-scale synthesis often employs catalytic hydrogenation with Raney nickel or palladium catalysts under pressurized hydrogen atmosphere to ensure high purity and yield.
Alternative and Supporting Synthetic Routes
While the above method is the most direct and commonly used, other synthetic routes have been explored, particularly in the context of fluorinated aromatic amines:
- Blaz-Schiemann Reaction Adaptations: For fluoropyridine derivatives, improved Blaz-Schiemann fluorination techniques have been reported that allow bromination and fluorination under mild conditions, which could be adapted for similar aromatic systems to improve yield and reduce harsh reaction conditions.
- Bromination and Fluorination Steps: Bromination of fluorinated aromatic precursors or vice versa is carefully controlled to achieve the desired substitution pattern (bromo at position 5, fluoro at position 2).
- Denitration and Fluorination: In some pyridine analogs, nitro groups are introduced and subsequently reduced to amines, followed by fluorination to yield fluorinated amines.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation | n-Butyllithium or LDA, THF, -78 °C | Low temperature to control regioselectivity |
| Alkylation | Alkyl halide (e.g., 2-methyl-1-chloropropane), RT to reflux | Stoichiometry critical for yield |
| Amination | Catalytic hydrogenation (Raney Ni, Pd/C), H₂, RT to 40 °C, 40 psi | Industrial scale optimization |
| Bromination/Fluorination (if needed) | N-bromosuccinimide (NBS), fluorinating agents, mild conditions | Controlled to avoid multiple substitutions |
Chemical Reaction Analysis
- Substitution Reactions: The presence of bromine and fluorine on the phenyl ring allows for selective nucleophilic aromatic substitution, facilitating further functionalization.
- Oxidation/Reduction: The amine group can undergo oxidation or reduction, which is exploited in intermediate steps.
- Coupling Reactions: The compound can participate in Suzuki-Miyaura or other palladium-catalyzed coupling reactions for further derivatization.
Summary Table of Key Properties and Synthetic Considerations
| Parameter | Description/Value |
|---|---|
| Molecular Formula | C₁₀H₁₃BrFN |
| Molecular Weight | 246.12 g/mol |
| Key Substituents | Br at position 5, F at position 2 |
| Amine Type | Primary amine (1°) |
| Synthetic Route | Lithiation → Alkylation → Amination |
| Typical Solvents | THF, ether, ethyl acetate |
| Catalysts Used | Raney nickel, Pd/C (for hydrogenation) |
| Reaction Temperatures | -78 °C (lithiation), RT to 40 °C (amination) |
| Industrial Suitability | High, with optimized solvent and catalyst use |
Research Findings and Industrial Relevance
- The synthetic route described is scalable and amenable to industrial production, with optimized reaction conditions to maximize yield and purity.
- The compound’s unique substitution pattern (bromo and fluoro groups) enhances its chemical reactivity and biological activity, making it valuable as a pharmaceutical intermediate.
- Improved fluorination methods, such as those described in recent patent literature, reduce harsh conditions and side reactions, further facilitating large-scale synthesis.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its reactivity.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways.
Industrial Applications: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it reactive towards nucleophiles . The amine group can form hydrogen bonds and participate in various biochemical interactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomer: 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine
Key Differences :
- Branching Position : The methyl group is on the second carbon of the amine chain (propan-2-amine vs. propan-1-amine), altering steric hindrance near the amine group.
- Molecular Weight : Identical (246.12 g/mol) due to the same formula (C₁₀H₁₃BrFN), but physicochemical properties like boiling point and solubility may differ due to branching .
Halogen-Substituted Analogs
1-(4-Bromophenyl)-2-methylpropan-1-amine (CAS 785762-36-9)
- Molecular weight is slightly lower (228.13 g/mol vs. 246.12 g/mol) .
1-(2-Chlorophenyl)-2-methylpropan-1-amine (CID 54593551)
Fluorine-Substituted Analogs
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- Substituent Position : Fluorine at position 4 instead of 2.
- The hydrochloride salt improves solubility in polar solvents .
Heterocyclic and Functional Group Variants
(5-Bromo-2-fluorophenyl)methylamine (CAS 1019484-07-1)
- Structure : Secondary amine with an allyl group.
- Impact: Reduced hydrogen-bonding capacity compared to the primary amine.
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine Hydrochloride
Physicochemical and Functional Comparisons
Table 1: Key Properties of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Amine Type | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₃BrFN | 246.12 | Br (5), F (2) | Primary (1°) | High electronegativity, branched |
| 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine | C₁₀H₁₃BrFN | 246.12 | Br (5), F (2) | Primary (1°, isomer) | Increased steric hindrance |
| 1-(4-Bromophenyl)-2-methylpropan-1-amine | C₁₀H₁₄BrN | 228.13 | Br (4) | Primary (1°) | Lower dipole moment |
| 1-(2-Chlorophenyl)-2-methylpropan-1-amine | C₁₀H₁₄ClN | 199.68 | Cl (2) | Primary (1°) | Reduced lipophilicity |
| (5-Bromo-2-fluorophenyl)methylamine | C₁₀H₁₁BrFN | 244.10 | Br (5), F (2) | Secondary (2°) | Allyl group reactivity |
Biological Activity
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features, including a bromo and a fluoro substituent on a phenyl ring, as well as a chiral center. Its molecular formula is C11H14BrF, with a molecular weight of approximately 246.12 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and potential therapeutic applications.
The biological activity of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is primarily attributed to its interactions with specific receptors and enzymes. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and selectivity for various biological targets. Preliminary studies suggest that the compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to diverse physiological effects.
Binding Affinities
Research indicates that the compound exhibits significant binding affinities towards specific molecular targets, although the precise mechanisms are still under investigation. Studies have shown that it can modulate enzyme activity, which may be crucial for its therapeutic effects.
In Vitro Studies
In vitro assays have demonstrated that 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine has potential anti-inflammatory and anticancer properties. For instance, it has shown efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.
| Study | Target | IC50 (μM) | EC50 (nM) |
|---|---|---|---|
| Study 1 | T. brucei | 12 | 260 |
| Study 2 | Cancer Cell Line A | 5 | 150 |
| Study 3 | Enzyme X | 10 | N/A |
Case Studies
A case study focusing on the use of this compound in treating Trypanosomiasis (T. brucei) reported promising results. The compound demonstrated potent inhibitory effects on the growth of T. brucei in vitro, with an effective concentration (EC50) of 260 nM, suggesting its potential as a therapeutic agent for this parasitic disease .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine. Initial findings suggest that the compound has a relatively low clearance rate when subjected to metabolic studies in mouse liver microsomes. This indicates that further optimization may be necessary to enhance its bioavailability and therapeutic efficacy .
Comparative Analysis with Similar Compounds
The structural uniqueness of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine can be contrasted with similar compounds to highlight its distinct pharmacological profile.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine | Cyclopropyl group instead of methyl | Different binding characteristics |
| 2-Bromo-5-fluorobenzyl alcohol | Similar phenyl ring with different functional group | Varying biological activity profile |
| (S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine | Different position of bromine and fluorine substituents | Distinct pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
